Thiol-PEG2-t-butyl ester

Descripción

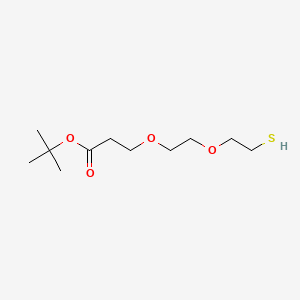

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 3-[2-(2-sulfanylethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4S/c1-11(2,3)15-10(12)4-5-13-6-7-14-8-9-16/h16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDGYPDPSZWMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Thiol-PEG2-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-PEG2-t-butyl ester (CAS: 1398044-50-2) is a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and materials science.[1] Its structure, featuring a terminal thiol group and a protected carboxylic acid, allows for the sequential and controlled linkage of molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces non-specific protein binding. This guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols and characterization data.

Physicochemical Properties

This compound is a versatile molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The key functional groups are a terminal thiol, which can react with maleimides, and a t-butyl ester that can be deprotected under acidic conditions.[2]

| Property | Value | Reference |

| CAS Number | 1398044-50-2 | [3] |

| Molecular Formula | C₁₁H₂₂O₄S | [3] |

| Molecular Weight | 250.35 g/mol | [3] |

| Appearance | Liquid or Low-Melting Solid | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |

| Storage Conditions | -20°C, under inert gas | [2] |

Note: Some properties are based on typical observations for similar PEGylated compounds, as specific experimental values for melting point and appearance are not consistently reported in publicly available literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor like tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate. The hydroxyl group is first converted into a good leaving group, commonly a tosylate. Subsequently, the tosyl group is displaced by a thiol nucleophile.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of similar PEG-thiol derivatives.

Step 1: Synthesis of Tosyl-PEG2-t-butyl ester

This procedure is based on the general method for tosylating polyethylene glycols.

-

Materials:

-

tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

0.1 N HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Add pyridine to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in DCM.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 0.1 N HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Tosyl-PEG2-t-butyl ester.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of this compound via Thioacetate Intermediate

This method involves the nucleophilic substitution of the tosyl group with thioacetate, followed by hydrolysis to yield the free thiol. This is often preferred as the thioacetate intermediate is more stable and less prone to oxidation than the free thiol.

-

Materials:

-

Tosyl-PEG2-t-butyl ester

-

Potassium thioacetate

-

Dimethylformamide (DMF)

-

Ammonia (B1221849) in Methanol (B129727) or other suitable base for hydrolysis

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Tosyl-PEG2-t-butyl ester in anhydrous DMF.

-

Add potassium thioacetate to the solution and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the S-Acetyl-PEG2-t-butyl ester intermediate.

-

Dissolve the intermediate in methanol and add a solution of ammonia in methanol.

-

Stir the mixture at room temperature under an inert atmosphere until the deacetylation is complete.

-

Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be performed by chromatography if necessary.

-

Molecular Structure and Reactivity

The utility of this compound stems from its two distinct functional ends, allowing for controlled, stepwise conjugation reactions.

Caption: Functional groups and reactivity of this compound.

The thiol group is nucleophilic and readily reacts with electrophiles such as maleimides, iodoacetamides, and vinyl sulfones to form stable thioether bonds. This reaction is highly efficient and specific, making it a popular choice for attaching molecules to cysteine residues in proteins or other thiol-containing biomolecules.

The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. It is stable under a wide range of conditions but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. This allows for subsequent conjugation reactions, for example, through amide bond formation with primary amines using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas:

-

PROTACs Development: As a bifunctional linker, it can connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the targeted degradation of proteins.

-

Antibody-Drug Conjugates (ADCs): The thiol group can be used to conjugate cytotoxic drugs to antibodies, while the deprotected carboxylic acid can be used to attach imaging agents or other moieties.

-

Surface Modification: The thiol group has a strong affinity for gold surfaces, allowing for the functionalization of nanoparticles and biosensors. The PEG spacer reduces non-specific binding to the surface.

-

Hydrogel Formation: Thiol-containing PEGs can be crosslinked with other polymers to form hydrogels for tissue engineering and controlled drug release applications.

Conclusion

This compound is a key enabling reagent for advanced applications in the life sciences. Its well-defined structure, solubility, and dual-functionality provide researchers with a versatile building block for constructing complex molecular architectures. The synthetic routes are well-established, allowing for its preparation in the laboratory, and its predictable reactivity ensures its utility in a wide array of conjugation strategies.

References

An In-depth Technical Guide to Thiol-PEG2-t-butyl ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-t-butyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a reactive thiol group at one end and a protected carboxylic acid at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, and key applications, with a focus on its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Structure and Nomenclature

The precise chemical identity of this compound is critical for its application. Its structure consists of a terminal sulfhydryl (thiol) group, a diethylene glycol (PEG2) spacer, and a carboxylic acid protected as a tert-butyl ester.

Chemical Structure:

IUPAC Name: tert-butyl 3-(2-(2-mercaptoethoxy)ethoxy)propanoate[1]

SMILES: C(C(OC(C)(C)C)=O)COCCOCCS

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and the purification of its conjugates. The table below summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C11H22O4S | [2] |

| Molecular Weight | 250.35 g/mol | [2] |

| CAS Number | 1398044-50-2 | [2] |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM) | |

| Storage | Store at -20°C to prevent thiol oxidation |

Core Applications in Bioconjugation

The bifunctional nature of this compound makes it a valuable tool for covalently linking two different molecules. The thiol group provides a reactive handle for conjugation to specific functional groups, while the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions.

Role in PROTAC Development

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] These chimeric molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is frequently employed as a component of the linker in PROTAC synthesis.[2] The PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[3] The thiol group can be reacted with various electrophiles, such as maleimides or haloacetamides, present on one of the ligands, while the deprotected carboxylic acid can be coupled to an amine on the other ligand.

Logical Relationship of PROTAC Action:

PROTAC mechanism of action.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic agent (payload) specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC.

This compound can be used to conjugate drug payloads to antibodies. The thiol group can react with a suitable functional group on the payload, and the deprotected carboxylic acid can be coupled to lysine (B10760008) residues on the antibody. Alternatively, the thiol group of the linker can be reacted with a maleimide-functionalized antibody, which can be generated by reducing interchain disulfide bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful application of this compound.

General Protocol for Thiol-Maleimide Conjugation

This protocol describes a general method for conjugating a thiol-containing molecule, such as this compound, to a maleimide-functionalized protein.

Materials:

-

Maleimide-activated protein (e.g., antibody)

-

This compound

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA (1-5 mM)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (optional, for antibody disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-ethylmaleimide or L-cysteine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a 10-20 fold molar excess of TCEP in conjugation buffer for 1-2 hours at room temperature. Remove excess TCEP by dialysis or using a desalting column.

-

This compound Solution Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the maleimide-activated protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Quench any unreacted maleimide (B117702) groups by adding a 2-fold molar excess of N-ethylmaleimide or L-cysteine and incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate from excess reagents using size-exclusion chromatography or dialysis.

-

Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Experimental Workflow for Thiol-Maleimide Conjugation:

Workflow for protein conjugation.

Deprotection of the t-butyl Ester

The t-butyl ester group can be removed to reveal the free carboxylic acid for subsequent coupling reactions, typically using acidic conditions.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolution: Dissolve the t-butyl ester-protected compound in DCM.

-

Acid Treatment: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a suitable solvent like toluene (B28343) to remove residual TFA.

-

Neutralization: Dissolve the residue in a suitable solvent and neutralize with a non-nucleophilic base like DIPEA if necessary for the subsequent step.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure and bifunctional nature enable the precise construction of complex biomolecules, including next-generation therapeutics like PROTACs and ADCs. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of this important crosslinking reagent in innovative research and drug development endeavors.

References

An In-depth Technical Guide to Thiol-PEG2-t-butyl ester

This guide provides comprehensive technical information on Thiol-PEG2-t-butyl ester, a bifunctional linker crucial for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, outlines a key experimental protocol for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and illustrates the general workflow of this process.

Core Properties of this compound

This compound is a heterobifunctional linker containing a thiol group on one end and a t-butyl ester protected carboxyl group on the other, connected by a 2-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group offers a reactive handle for conjugation with various electrophiles, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Data Presentation: Physicochemical Properties

| Property | Value | References |

| Molecular Weight | 250.35 | [1][2] |

| Molecular Formula | C11H22O4S | [1][2][3] |

| CAS Number | 1398044-50-2 | [1] |

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the synthesis of a PROTAC molecule, which involves the conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the this compound linker. PROTACs are designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system[1].

Materials:

-

This compound

-

Target protein ligand with a suitable electrophilic handle (e.g., a maleimide (B117702) or haloacetyl group)

-

E3 ligase ligand with a carboxylic acid or activated ester

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Methodology:

Step 1: Conjugation of this compound to the Target Protein Ligand

-

Dissolve the target protein ligand (containing a maleimide or haloacetyl group) in a suitable solvent such as DMF or a mixture of acetonitrile (B52724) and water.

-

Add a slight molar excess (1.1 to 1.5 equivalents) of this compound to the solution.

-

If the reaction is a Michael addition to a maleimide, it can often proceed at room temperature without a catalyst. For reaction with a haloacetyl group, a mild base like DIPEA may be added to facilitate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel to obtain the target protein ligand-linker conjugate.

Step 2: Deprotection of the t-butyl ester

-

Dissolve the purified conjugate from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA)[4].

-

Stir the solution at room temperature for 2-5 hours, monitoring the deprotection by TLC or LC-MS[4].

-

Once the reaction is complete, remove the DCM and TFA under reduced pressure[4].

-

The resulting residue, containing the deprotected carboxylic acid, can be used in the next step, sometimes without further purification[4].

Step 3: Conjugation to the E3 Ligase Ligand

-

Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand (containing a free amine) in anhydrous DMF.

-

Add a coupling agent such as PyBOP (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Caption: Workflow for PROTAC Synthesis.

References

Thiol-PEG2-t-butyl Ester: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Thiol-PEG2-t-butyl ester, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and materials science. Understanding these core physicochemical properties is critical for the successful design and execution of experiments, ensuring the integrity and reactivity of the molecule for its intended application.

Core Concepts: Structure and Functionality

This compound possesses three key chemical features that dictate its utility and behavior in solution:

-

Thiol Group (-SH): A reactive nucleophile that readily participates in thiol-maleimide reactions, disulfide bond formation, and conjugation to gold surfaces. The reactivity of the thiol is pH-dependent, with the thiolate anion (-S⁻) being the more reactive species.

-

Polyethylene Glycol (PEG) Linker (-PEG2-): A short, hydrophilic diethylene glycol spacer that enhances aqueous solubility and can reduce steric hindrance.

-

t-Butyl Ester Group (-C(O)O-t-Bu): A protecting group for the carboxylic acid. This group is stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the free carboxylic acid.

Solubility Profile

The amphiphilic nature of this compound, arising from its hydrophilic PEG linker and more hydrophobic t-butyl ester and alkyl portions, allows for its dissolution in a range of common laboratory solvents. While specific quantitative solubility data for this exact molecule is not extensively published, a general solubility profile can be inferred from its structural components and data on similar PEGylated molecules.

Table 1: Estimated Solubility of this compound

| Solvent | Type | Estimated Solubility | Notes |

| Water | Polar Protic | Soluble | The PEG2 linker imparts hydrophilicity, though high concentrations may require sonication. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A common solvent for preparing stock solutions of PEGylated compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Another suitable solvent for creating concentrated stock solutions. |

| Methanol (MeOH) | Polar Protic | Soluble | Readily dissolves the compound. |

| Ethanol (EtOH) | Polar Protic | Soluble | Generally a good solvent for PEG-containing molecules. |

| Dichloromethane (DCM) | Nonpolar | Soluble | The organic character of the molecule allows for solubility in chlorinated solvents. |

Note: The solubilities are estimates and should be experimentally verified for specific applications. For quantitative determination, it is recommended to prepare a saturated solution, centrifuge to remove undissolved solid, and quantify the concentration of the supernatant using a suitable analytical method such as HPLC or NMR.

Stability Characteristics

The stability of this compound is primarily influenced by the chemical lability of its thiol and t-butyl ester functionalities. Degradation can occur through oxidation of the thiol group and hydrolysis of the ester linkage.

Thiol Group Stability

The sulfhydryl group is susceptible to oxidation, leading to the formation of disulfides. This process is influenced by several factors:

-

pH: The rate of oxidation generally increases with pH as the more reactive thiolate anion becomes more prevalent. Thiols are significantly more stable at acidic pH.

-

Oxygen: The presence of dissolved oxygen promotes oxidation. De-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

-

Metal Ions: Trace metal ions can catalyze the oxidation of thiols. The use of chelating agents like EDTA can help to sequester these ions.

Table 2: Factors Affecting Thiol Group Stability

| Condition | Effect on Stability | Recommendation |

| Acidic pH (e.g., pH < 6.5) | High stability | Store and handle in acidic buffers when possible. |

| Neutral to Basic pH (e.g., pH > 7) | Decreased stability (increased oxidation) | Use freshly prepared solutions for reactions. |

| Presence of Oxygen | Promotes oxidation | Degas buffers and use an inert atmosphere for long-term storage or sensitive reactions. |

| Presence of Metal Ions | Catalyzes oxidation | Add a chelating agent (e.g., EDTA) to buffers. |

| Elevated Temperature | Can increase oxidation rate | Store stock solutions at -20°C or below. |

t-Butyl Ester Stability (Hydrolysis)

The t-butyl ester is a robust protecting group that is stable to a wide range of nucleophiles and basic conditions. However, it is designed to be cleaved under acidic conditions.

-

Acidic Conditions: The ester undergoes hydrolysis in the presence of strong acids (e.g., trifluoroacetic acid, hydrochloric acid) to yield the corresponding carboxylic acid and isobutylene. This is the intended deprotection mechanism.

-

Neutral and Basic Conditions: The ester is generally stable at neutral and basic pH. The steric hindrance provided by the t-butyl group prevents nucleophilic attack at the carbonyl carbon.

Table 3: Stability of the t-Butyl Ester Group

| Condition | Stability | Outcome |

| Strong Acid (e.g., TFA, HCl) | Labile | Cleavage to carboxylic acid and isobutylene. |

| Neutral pH (e.g., pH 7.4) | Stable | No significant hydrolysis. |

| Basic pH (e.g., pH > 8) | Stable | Resistant to base-catalyzed hydrolysis. |

| Elevated Temperature | Generally stable, but can accelerate acid-catalyzed hydrolysis. | Monitor temperature during acidic deprotection. |

Experimental Protocols

Protocol for Determining Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or desired aqueous buffer) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV, LC-MS, or NMR with an internal standard.

-

Calculation: Calculate the solubility in units such as mg/mL or mmol/L.

Protocol for Assessing Thiol Stability (Ellman's Assay)

This protocol quantifies the free thiol content over time to assess stability.

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

-

Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the Reaction Buffer.

-

-

Sample Preparation: Prepare a solution of this compound at a known concentration in the buffer of interest (e.g., PBS at pH 7.4).

-

Incubation: Incubate the sample solution under the desired stress conditions (e.g., 37°C, exposure to air).

-

Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample solution.

-

Assay:

-

In a microplate well or cuvette, add a known volume of the Reaction Buffer.

-

Add a small, known volume of the sample aliquot.

-

Add a known volume of the Ellman's Reagent Solution.

-

Mix and incubate at room temperature for 15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of free thiols using a standard curve prepared with a known thiol, such as cysteine, or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[1][2][3][4][5]

-

Data Analysis: Plot the percentage of remaining free thiol versus time to determine the stability profile.

Protocol for Assessing t-Butyl Ester Stability (Forced Hydrolysis)

This protocol uses forced degradation to assess the stability of the ester linkage.

-

Sample Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, pH 7.4, and pH 9).

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the pH 4 solution at an elevated temperature (e.g., 60°C).

-

Neutral/Basic Conditions: Incubate the pH 7.4 and pH 9 solutions at the same elevated temperature.

-

Include control samples at room temperature for each pH.

-

-

Time-Point Analysis: At various time points, withdraw aliquots from each solution.

-

Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC. Monitor for the decrease in the peak area of the parent compound (this compound) and the appearance of a new peak corresponding to the hydrolyzed product (the free carboxylic acid).

-

Data Analysis: Plot the percentage of the parent compound remaining over time for each condition to determine the hydrolysis rate.

Visualizations

Acid-Catalyzed Deprotection of t-Butyl Ester

The following diagram illustrates the mechanism of acid-catalyzed hydrolysis of the t-butyl ester to yield the free carboxylic acid. This reaction proceeds via the formation of a stable tertiary carbocation (tert-butyl cation).[6][7]

References

- 1. broadpharm.com [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. bmglabtech.com [bmglabtech.com]

- 4. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 5. longdom.org [longdom.org]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Strategic Application of Thiol-PEG2-t-butyl Ester in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating their efficacy and pharmacokinetic properties. This technical guide provides a comprehensive overview of "Thiol-PEG2-t-butyl ester," a versatile building block for the construction of PROTACs. We will delve into its chemical properties, strategic application in PROTAC synthesis, and provide detailed experimental protocols for its incorporation and the subsequent evaluation of the resulting degraders. This guide aims to equip researchers with the necessary knowledge to effectively utilize this linker in the development of novel protein degraders.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism offers several advantages over traditional inhibitors, including the ability to target proteins lacking active sites and the potential for catalytic activity.[3]

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility, and their flexibility, which can facilitate optimal ternary complex formation.[4]

"this compound": A Versatile Linker Building Block

"this compound" (CAS No. 1398044-50-2) is a bifunctional linker precursor designed for the modular synthesis of PROTACs. Its structure incorporates three key features:

-

Thiol (-SH) group: A versatile nucleophile that can readily react with various electrophilic handles, such as maleimides, haloacetamides, or vinyl sulfones, to form stable covalent bonds. This allows for the straightforward conjugation to a POI ligand or an E3 ligase ligand.

-

PEG2 linker: A short, flexible diethylene glycol spacer. This two-unit PEG chain provides a balance of hydrophilicity and defined length, enabling the systematic exploration of linker length in PROTAC optimization.

-

t-butyl ester: A protecting group for a carboxylic acid. The tert-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a terminal carboxylic acid. This carboxylic acid can then be activated for amide bond formation with an amine-containing binding moiety.

These features make "this compound" a valuable tool for the convergent synthesis of PROTACs, allowing for the independent synthesis of the POI and E3 ligase ligands before their conjugation via the linker.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[5] The following table provides representative data for a Bruton's tyrosine kinase (BTK) targeting PROTAC, illustrating the type of quantitative information that is crucial for evaluating these molecules. While a specific PROTAC synthesized with "this compound" is not detailed in the provided search results, the data below for a potent BTK degrader, NRX0492, serves as an illustrative example of the parameters to be assessed.[6]

| Parameter | Value | Cell Line | Target | E3 Ligase | Reference |

| DC50 | < 1 nM (at 4 hours) | Various B cell lines | BTK | Not Specified | [6] |

| EC50 | < 10 nM (at 72 hours) | TMD8 | BTK | Not Specified | [6] |

| Dmax | >89% (in vivo, spleen) | Mouse | BTK | Not Specified | [6] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using a thiol-PEG linker and for the subsequent evaluation of its degradation activity.

General Protocol for PROTAC Synthesis using a Thiol-PEG Linker

This protocol describes a two-step process involving the conjugation of the linker to one of the binding moieties, followed by deprotection and coupling to the second binding moiety.

Step 1: Conjugation of this compound to a Maleimide-functionalized Ligand

-

Dissolve the maleimide-functionalized ligand (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile (B52724) and water.

-

Add "this compound" (1.1 eq) to the solution.

-

If necessary, add a catalyst such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting conjugate by flash column chromatography.

Step 2: Deprotection and Amide Coupling

-

Dissolve the purified conjugate from Step 1 in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (20-50% v/v) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting carboxylic acid in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq) and stir for 15 minutes.

-

Add the amine-functionalized second ligand (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC by preparative HPLC.

Western Blot Protocol for Determining DC50 and Dmax

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[7]

-

Cell Seeding and Treatment:

-

Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the proteins by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Plot the percentage of protein remaining relative to the vehicle control against the log of the PROTAC concentration.

-

Determine the DC50 and Dmax values from the resulting dose-response curve.

-

Visualizations

Signaling Pathway

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, in which Bruton's tyrosine kinase (BTK) plays a crucial role.[8][9] Degradation of BTK by a PROTAC would disrupt this pathway, which is a key therapeutic strategy in B-cell malignancies.[10]

Caption: BTK signaling pathway and PROTAC-mediated degradation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC.

Caption: A typical workflow for PROTAC development and evaluation.

Conclusion

"this compound" is a valuable and versatile building block for the synthesis of PROTACs. Its bifunctional nature allows for a modular and convergent synthetic strategy, while the short PEG linker provides a means to systematically optimize the crucial linker component of the PROTAC. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this linker into their PROTAC development programs and to rigorously evaluate the resulting degraders. As the field of targeted protein degradation continues to expand, the rational design and application of well-defined linkers like "this compound" will be essential for the creation of potent and selective therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. patientpower.info [patientpower.info]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

Thiol-PEG2-t-butyl Ester (CAS 1398044-50-2): A Technical Guide for Drug Development Professionals

An In-depth Guide for Researchers and Scientists on the Application of a Heterobifunctional PROTAC Linker

Introduction

Thiol-PEG2-t-butyl ester, identified by CAS number 1398044-50-2, is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for this compound, aimed at researchers, scientists, and professionals in drug development.

This linker molecule features a thiol (-SH) group at one end of a two-unit polyethylene (B3416737) glycol (PEG) chain, and a t-butyl ester protected carboxylic acid at the other. This bifunctional nature allows for the sequential conjugation of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The flexible PEG spacer provides desirable solubility and conformational properties to the final PROTAC molecule, facilitating the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. While this specific linker is commercially available, detailed experimental protocols citing its direct use in peer-reviewed literature are not yet widespread, indicating its status as a versatile building block in ongoing drug discovery efforts.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. This information has been compiled from various supplier and safety data sheets.

| Property | Value | Reference |

| CAS Number | 1398044-50-2 | [2] |

| Molecular Formula | C11H22O4S | [2] |

| Molecular Weight | 250.36 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | Typically >95% | [2] |

| Storage Conditions | Store at -20°C | [2] |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and dichloromethane. | General chemical knowledge |

Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |

This is a summary of potential hazards. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Core Applications in PROTAC Synthesis

This compound is primarily employed as a heterobifunctional linker in the modular synthesis of PROTACs. The synthetic strategy typically involves two key steps:

-

Conjugation of the first ligand: The thiol group can be reacted with a suitable functional group on either the protein of interest (POI) ligand or the E3 ligase ligand. A common approach is the reaction of the thiol with a maleimide-functionalized ligand.

-

Deprotection and conjugation of the second ligand: The t-butyl ester group is a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free carboxylic acid. This newly exposed functional group can then be coupled to the second ligand, typically via an amide bond formation.

The order of these steps can be interchanged depending on the specific chemistry of the ligands being used.

Experimental Protocols

The following are detailed, generalized methodologies for the key reactions involving this compound in the synthesis of a PROTAC.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the reaction of the thiol group of this compound with a maleimide-functionalized ligand (Ligand-Maleimide).

Materials:

-

This compound (CAS 1398044-50-2)

-

Maleimide-functionalized ligand (of known concentration)

-

Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel (e.g., glass vial with a septum)

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized ligand in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be calculated to allow for the addition of a 1.1 to 1.5 molar excess relative to the maleimide-functionalized ligand.

-

-

Reaction Setup:

-

Place the solution of the maleimide-functionalized ligand in the reaction vessel.

-

Purge the vessel with an inert gas for 5-10 minutes to remove oxygen, which can oxidize the thiol group.

-

-

Conjugation Reaction:

-

Using a syringe, add the desired volume of the this compound stock solution to the reaction vessel containing the maleimide-functionalized ligand.

-

Gently mix the reaction solution and allow it to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction should be protected from light.

-

-

Reaction Monitoring and Purification:

-

The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC to observe the formation of the desired conjugate and the consumption of the starting materials.

-

Once the reaction is complete, the product can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to remove unreacted starting materials and any side products.

-

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

-

Thiol-PEG2-conjugate (from Protocol 1)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Inert gas (e.g., Argon or Nitrogen)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve the Thiol-PEG2-conjugate in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.

-

Cool the solution to 0°C in an ice bath.

-

-

Deprotection Reaction:

-

Slowly add TFA to the cooled solution. A common ratio is 20-50% TFA in DCM (v/v).

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-3 hours.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction by LC-MS to confirm the removal of the t-butyl group (a mass decrease of 56 Da).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting crude product, the free carboxylic acid, can be used directly in the next step or purified by HPLC if necessary.

-

Visualizing the Workflow and Biological Context

To better understand the role of this compound, the following diagrams illustrate a typical PROTAC synthesis workflow and the biological pathway in which PROTACs operate.

References

In-Depth Technical Guide to the Safety of Thiol-PEG2-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for Thiol-PEG2-t-butyl ester (CAS: 1398044-50-2), a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. This document summarizes available safety data, outlines handling and storage procedures, and provides a model experimental protocol for its use.

Chemical Identification and Physical Properties

This compound, also known as tert-butyl 3-(2-(2-mercaptoethoxy)ethoxy)propanoate, is a heterobifunctional molecule featuring a terminal thiol group and a t-butyl ester protected carboxylic acid connected by a short polyethylene (B3416737) glycol (PEG) spacer.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1398044-50-2 | Pharmaffiliates[1] |

| Molecular Formula | C11H22O4S | Pharmaffiliates[1] |

| Molecular Weight | 250.35 g/mol | Pharmaffiliates[1] |

| Predicted Boiling Point | 330.6 ± 27.0 °C | ChemicalBook[2] |

| Predicted Density | 1.041 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 9.74 ± 0.10 | ChemicalBook[2] |

Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified. Researchers should handle the compound with appropriate caution.

Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with any chemical reagent, it should be handled with care in a laboratory setting. The primary potential hazards are associated with the functional groups present:

-

Thiols: Can have a strong, unpleasant odor and may be mild irritants. Thiols can also be oxidized to form disulfides.

-

t-Butyl Esters: Generally stable but can be hydrolyzed under acidic or basic conditions.

Table 2: GHS Hazard Statements and Precautionary Measures (General Recommendations)

| Category | Statement |

| Hazard Statements | Not classified as hazardous. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of any vapors or mists.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The recommended storage temperature is typically -20°C for long-term stability.

-

Protect from moisture and oxidizing agents.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols: Example of Use in Bioconjugation

The following is a generalized protocol for the conjugation of this compound to a maleimide-activated protein. This protocol should be optimized for specific applications.

Materials:

-

This compound

-

Maleimide-activated protein

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA to prevent disulfide bond formation)

-

Degassing equipment (optional, for oxygen-sensitive reactions)

-

Reaction vessels

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a stock solution of the linker in an appropriate organic solvent (e.g., DMSO or DMF).

-

Dissolve the maleimide-activated protein in the conjugation buffer to the desired concentration.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A typical molar excess of the linker is 10-20 fold over the protein, but this should be optimized.

-

Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, remove the excess, unreacted linker and byproducts. Size-exclusion chromatography is a common method for purifying the protein conjugate.

-

-

Characterization:

-

Characterize the final conjugate using appropriate analytical methods, such as mass spectrometry, to confirm the successful conjugation and determine the degree of labeling.

-

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the logical workflow for handling this compound and a conceptual representation of its role in PROTAC-mediated protein degradation.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A simplified diagram illustrating the role of a PEG linker precursor in the synthesis and mechanism of action of a PROTAC.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the most current SDS for this compound from their supplier and follow all institutional and governmental safety regulations.

References

Methodological & Application

Application Notes and Protocols: Thiol-PEG2-t-butyl ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-t-butyl ester is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its structure comprises three key components: a terminal thiol group (-SH), a short polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group. This configuration allows for a versatile, two-step conjugation strategy. The thiol group offers a reactive handle for selective conjugation to maleimide-functionalized molecules, a common feature on proteins, antibodies, and surfaces. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to provide a secondary site for further functionalization, for instance, through amide bond formation. These characteristics make this compound a valuable tool in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Core Applications

The primary application of this compound is in the covalent linkage of two different molecules. This is typically achieved in a sequential manner:

-

Thiol-Maleimide Conjugation : The thiol group reacts specifically with a maleimide (B117702) group to form a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions.[3][4]

-

Deprotection and Secondary Conjugation : Following the initial conjugation, the t-butyl ester is removed to expose a carboxylic acid. This new functional group can then be activated and reacted with an amine-containing molecule to form a stable amide bond.

This dual functionality is particularly advantageous in the synthesis of PROTACs, where one end of the linker is attached to a target protein ligand and the other to an E3 ligase ligand.[1] Similarly, in ADC development, it can be used to attach a cytotoxic payload to an antibody.

Data Presentation

Table 1: Thiol-Maleimide Reaction Parameters

| Parameter | Recommended Conditions | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity and minimizing maleimide hydrolysis.[4][5] |

| Molar Ratio (Linker:Maleimide) | 1.1:1 to 1.5:1 | A slight excess of the thiol linker can drive the reaction to completion. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster kinetics (typically 2-4 hours); 4°C for overnight reactions to minimize potential degradation of sensitive biomolecules.[6] |

| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by analytical techniques like HPLC or LC-MS.[7] |

| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | Buffers should be free of other thiol-containing reagents.[8] For poorly soluble reactants, a co-solvent like DMSO or DMF may be used.[8] |

| Reducing Agent (Optional) | TCEP (tris(2-carboxyethyl)phosphine) | To reduce disulfide bonds in proteins and expose free thiols for conjugation. DTT can also be used but must be removed prior to adding the maleimide reagent.[8][9] |

Table 2: t-Butyl Ester Deprotection Conditions

| Parameter | Recommended Conditions | Notes |

| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the t-butyl group.[10][11] |

| Solvent | Dichloromethane (DCM) | A common solvent for this reaction.[10][12] |

| TFA Concentration | 20-50% (v/v) in DCM | The concentration can be adjusted based on the substrate's sensitivity.[11] |

| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at room temperature.[10][12] |

| Reaction Time | 1 - 5 hours | Monitor by TLC or LC-MS for completion.[10][12] |

| Work-up | Evaporation of TFA/DCM, followed by purification. | The volatile nature of TFA and DCM simplifies their removal.[10][12] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes the general procedure for conjugating the thiol linker to a protein containing a maleimide group.

Materials:

-

Maleimide-activated protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

TCEP (optional)

-

DMSO or DMF (optional, for dissolving the linker)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Prepare the Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[8]

-

(Optional) Reduction of Disulfides: If the protein's target thiol is in a disulfide bond, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9]

-

Prepare the Linker Solution: Dissolve this compound in a minimal amount of DMSO or DMF, and then dilute with the conjugation buffer.

-

Conjugation Reaction: Add the linker solution to the protein solution at a molar ratio of 1.1-1.5 fold excess of the linker over the protein's maleimide groups.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[6] Protect from light if any components are light-sensitive.

-

Purification: Remove the excess linker and byproducts by SEC or dialysis against a suitable buffer.

-

Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and purity.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

-

This compound conjugated molecule

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Rotary evaporator

-

Diethyl ether and petroleum ether (for precipitation, optional)

Procedure:

-

Dissolution: Dissolve the t-butyl ester-protected conjugate in DCM.

-

Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10][12]

-

Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[10][12]

-

Purification: The crude product can be purified by precipitation (e.g., dissolving in a minimal amount of diethyl ether and adding petroleum ether) or by chromatography (e.g., reverse-phase HPLC).[10]

Visualizations

Caption: Experimental workflow for a two-step bioconjugation using this compound.

Caption: Logical flow for the synthesis of a PROTAC using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. bachem.com [bachem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

Application Notes and Protocols: Utilizing "Thiol-PEG2-t-butyl ester" for Peptide Synthesis and Modification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of "Thiol-PEG2-t-butyl ester," a bifunctional linker, in peptide synthesis and modification. This reagent is particularly valuable for introducing a short polyethylene (B3416737) glycol (PEG) spacer terminated with a carboxylic acid to a peptide, a strategy often employed in the development of targeted therapeutics like Proteolysis Targeting Chymaras (PROTACs).

Introduction

"this compound" is a versatile chemical tool used in bioconjugation and peptide chemistry. Its structure features a terminal thiol group for selective conjugation to thiol-reactive moieties on a peptide, a flexible diethylene glycol (PEG2) spacer, and a t-butyl ester protected carboxylic acid. This design allows for the site-specific introduction of a linker that, after deprotection, can be further functionalized, for instance, by coupling to an E3 ligase ligand in the synthesis of PROTACs. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

The primary application involves a two-step process:

-

Conjugation: The thiol group of the linker reacts with a thiol-reactive group on the peptide, most commonly a maleimide (B117702) incorporated onto a cysteine residue, to form a stable thioether bond.

-

Deprotection: The t-butyl ester protecting group is removed under acidic conditions to reveal a terminal carboxylic acid, which is then available for subsequent coupling reactions.

Chemical and Physical Properties

A summary of the key properties of "this compound" is provided in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₁₁H₂₂O₄S |

| Molecular Weight | 250.35 g/mol |

| CAS Number | 1398044-50-2 |

| Appearance | Varies (typically a liquid or low-melting solid) |

| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, DCM) |

| Reactive Groups | Thiol (-SH), t-Butyl Ester (-C(O)OtBu) |

Experimental Protocols

Conjugation of "this compound" to a Maleimide-Functionalized Peptide

This protocol outlines the procedure for the selective conjugation of the thiol linker to a peptide containing a maleimide group, typically introduced via a cysteine residue.

Materials:

-

Maleimide-functionalized peptide

-

This compound

-

Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Nitrogen or Argon gas

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

-

Peptide Preparation: Dissolve the maleimide-functionalized peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide was lyophilized from an acidic solution, ensure the pH of the final solution is adjusted to 7.0-7.5.

-

Linker Preparation: Prepare a stock solution of "this compound" in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction, but a 10-20 fold molar excess of the linker relative to the peptide is recommended to drive the reaction to completion.

-

Conjugation Reaction:

-

Add the prepared "this compound" stock solution to the peptide solution.

-

Gently mix the reaction vessel.

-

Purge the headspace of the reaction vessel with nitrogen or argon gas to minimize oxidation of the thiol.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by RP-HPLC or LC-MS.

-

-

Purification of the Conjugate:

-

Upon completion of the reaction, the PEGylated peptide can be purified from excess linker and other reagents using RP-HPLC.

-

A C18 column is typically suitable for this separation.

-

A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used for elution.

-

Collect fractions containing the desired product and confirm the identity and purity by LC-MS.

-

Lyophilize the pure fractions to obtain the final peptide-PEG-t-butyl ester conjugate.

-

Diagram of the Experimental Workflow for Peptide Conjugation

Caption: Workflow for the conjugation of this compound to a maleimide-peptide.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl ester protecting group from the PEGylated peptide to yield the final product with a free carboxylic acid.

Materials:

-

Lyophilized peptide-PEG-t-butyl ester conjugate

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS) and Water (H₂O)

-

Dichloromethane (DCM) (optional, for dissolving the peptide)

-

Cold diethyl ether

-

Centrifuge

-

RP-HPLC system for analysis and purification

Procedure:

-

Preparation of the Cleavage Cocktail: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). Prepare this solution in a fume hood with appropriate personal protective equipment.

-

Deprotection Reaction:

-

Dissolve the lyophilized peptide-PEG-t-butyl ester conjugate in a minimal amount of DCM (if necessary for solubility) or directly in the cleavage cocktail.

-

Add the cleavage cocktail to the peptide. A common ratio is 1 mL of cocktail per 10-20 mg of peptide.

-

Allow the reaction to proceed at room temperature for 2-4 hours. The progress can be monitored by injecting small aliquots of the reaction mixture (after ether precipitation) into an LC-MS system.

-

-

Peptide Precipitation:

-

After the reaction is complete, precipitate the deprotected peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

A white precipitate should form.

-

-

Isolation and Washing:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification and Final Product:

-

Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the deprotected peptide by RP-HPLC using the same conditions as for the conjugate purification.

-

Confirm the identity and purity of the final product by LC-MS.

-

Lyophilize the pure fractions to obtain the final peptide-PEG-COOH.

-

Diagram of the Deprotection and Purification Workflow

Caption: Workflow for the t-butyl ester deprotection and purification of the final peptide.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme.

Diagram of the Thiol-Maleimide Ligation and Deprotection

Caption: Overall reaction scheme for peptide modification.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Yield | - Incomplete reduction of peptide disulfides- Oxidation of the thiol linker- Incorrect pH of the reaction buffer- Insufficient molar excess of the linker | - Ensure complete reduction of any disulfide bonds in the peptide prior to conjugation.- Use freshly prepared, degassed buffers and purge the reaction with inert gas.- Verify the pH of the conjugation buffer is between 7.0 and 7.5.- Increase the molar excess of the "this compound". |

| Incomplete Deprotection | - Insufficient reaction time- Ineffective cleavage cocktail | - Extend the deprotection reaction time and monitor by LC-MS.- Prepare a fresh cleavage cocktail. Ensure high-quality TFA is used. |

| Side Product Formation | - Alkylation of sensitive residues (e.g., Trp, Met) during deprotection | - Ensure the use of appropriate scavengers (TIS, water) in the cleavage cocktail. For particularly sensitive peptides, consider adding other scavengers like thioanisole. |

| Difficulty in Purification | - Poor separation of product from starting material or byproducts | - Optimize the RP-HPLC gradient for better resolution.- Consider using a different stationary phase (e.g., C4 for larger peptides). |

Application Notes and Protocols: Thiol-PEG2-t-butyl ester for Antibody-Drug Conjugate (ADC) Linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity. Thiol-PEG2-t-butyl ester is a heterobifunctional linker that offers a versatile platform for ADC development. Its thiol-reactive maleimide (B117702) group allows for covalent attachment to cysteine residues on the antibody, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties. The t-butyl ester provides a protected carboxylic acid that can be deprotected for further modification or to modulate the overall charge of the ADC.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed protocols for conjugation, characterization, and stability assessment.

Linker Characteristics and Properties

The this compound linker possesses key features that are advantageous for ADC construction:

-

Thiol-Reactive Group: The terminal thiol group is designed to react with a maleimide-functionalized payload, forming a stable thioether bond.

-

PEG Spacer: The short diethylene glycol (PEG2) spacer is hydrophilic, which can help to mitigate aggregation of ADCs carrying hydrophobic payloads and improve their solubility.

-

Protected Carboxyl Group: The t-butyl ester protects a carboxylic acid functionality. This protecting group can be removed under acidic conditions to reveal a free carboxyl group, which can be used for further modifications or to influence the isoelectric point (pI) of the ADC.

| Property | Value |

| Molecular Weight | ~250.35 g/mol |

| Chemical Formula | C11H22O4S |

| Reactive Groups | Thiol (-SH), t-butyl ester (-COOtBu) |

| Spacer Arm | ~9.5 Å (PEG2) |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

Experimental Protocols

Protocol 1: Preparation of Maleimide-Activated Payload

This protocol describes the activation of a cytotoxic payload containing a suitable reactive group (e.g., an amine) with a maleimide crosslinker to prepare it for conjugation with the this compound linker.

Materials:

-

Cytotoxic payload with a reactive amine group

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar NHS-maleimide crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve the cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Add 1.5 equivalents of TEA or DIPEA to the payload solution.

-

In a separate vial, dissolve 1.2 equivalents of the NHS-maleimide crosslinker (e.g., SMCC) in anhydrous DMF or DMSO.

-

Slowly add the crosslinker solution to the payload solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by HPLC.

-

Upon completion, purify the maleimide-activated payload using preparative HPLC.

-

Lyophilize the purified product and store it under desiccated conditions at -20°C.

Protocol 2: Conjugation of Maleimide-Activated Payload to this compound

Materials:

-

Maleimide-activated payload

-

This compound

-

Anhydrous DMF or DMSO

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

HPLC system for reaction monitoring and purification

Procedure:

-

Dissolve the maleimide-activated payload in anhydrous DMF or DMSO.

-

Add 1.1 equivalents of this compound to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The thiol-maleimide reaction is typically rapid.

-

Monitor the formation of the drug-linker conjugate by HPLC.

-

Once the reaction is complete, purify the drug-linker conjugate by preparative HPLC.

-

Characterize the purified product by mass spectrometry to confirm its identity.

-

Lyophilize and store the drug-linker construct at -20°C.

Protocol 3: Antibody Reduction and Conjugation

This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., IgG1) to generate free thiol groups for conjugation with the drug-linker construct.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Drug-linker construct from Protocol 2

-

Reaction buffer (e.g., Phosphate Buffered Saline with EDTA, pH 7.2-7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-Exclusion Chromatography (SEC) column for purification